molecular formula C7H7F2N3O2 B10908962 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

Número de catálogo: B10908962
Peso molecular: 203.15 g/mol
Clave InChI: PEVNKZGODCGRLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole is a high-purity chemical reagent designed for research and development applications. As a member of the pyrazole family, a class of heterocycles recognized as privileged scaffolds in medicinal and agrochemical research, this compound is of significant interest for the synthesis of novel bioactive molecules . The presence of both a difluoromethyl group and a nitro group on the pyrazole core makes it a versatile and valuable synthetic intermediate. The nitro group, in particular, serves as an excellent handle for further chemical transformations, including reduction to an amine or participation in nucleophilic aromatic substitution reactions, allowing researchers to diversify the molecular structure efficiently. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a well-ventilated laboratory environment, using suitable personal protective equipment.

Propiedades

Fórmula molecular

C7H7F2N3O2

Peso molecular

203.15 g/mol

Nombre IUPAC

5-cyclopropyl-1-(difluoromethyl)-3-nitropyrazole

InChI

InChI=1S/C7H7F2N3O2/c8-7(9)11-5(4-1-2-4)3-6(10-11)12(13)14/h3-4,7H,1-2H2

Clave InChI

PEVNKZGODCGRLS-UHFFFAOYSA-N

SMILES canónico

C1CC1C2=CC(=NN2C(F)F)[N+](=O)[O-]

Origen del producto

United States

Métodos De Preparación

Knorr-Type Pyrazole Synthesis

The Knorr synthesis remains a foundational method for pyrazole formation. For 5-cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole, this approach involves cyclocondensation of a cyclopropane-substituted 1,3-diketone A with difluoromethylhydrazine B (Figure 1).

Reaction Scheme:

1,3-Diketone (A) + CF2HNHNH2Pyrazole Intermediate (C)HNO3/H2SO4Target Compound\text{1,3-Diketone (A) + CF}2\text{HNHNH}2 \rightarrow \text{Pyrazole Intermediate (C)} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{Target Compound}

Optimization Insights:

  • Temperature: 70–100°C in ethanol or acetic acid.

  • Regioselectivity: Directed by electron-withdrawing groups (e.g., nitro) at position 3.

  • Yield: 60–75% after nitration.

Table 1. Representative Conditions for Knorr Synthesis

Starting MaterialSolventNitration AgentYield (%)Reference
Cyclopropyl-1,3-diketoneEtOHHNO₃/Ac₂O68
DifluoromethylhydrazineAcOHH₂SO₄/HNO₃72

Dipolar Cycloaddition of Nitrile Imines with Alkenes

Huisgen [3+2] Cycloaddition

Nitrile imines generated in situ from hydrazonoyl halides react with cyclopropane-functionalized alkenes to form pyrazolines, which are oxidized to pyrazoles. Subsequent nitration introduces the nitro group.

Key Steps:

  • Nitrile Imine Formation:

    Hydrazonoyl BromideBaseNitrile Imine (D)\text{Hydrazonoyl Bromide} \xrightarrow{\text{Base}} \text{Nitrile Imine (D)}
  • Cycloaddition:

    D + Cyclopropane-AlkenePyrazoline (E)MnO2Pyrazole (F)\text{D + Cyclopropane-Alkene} \rightarrow \text{Pyrazoline (E)} \xrightarrow{\text{MnO}_2} \text{Pyrazole (F)}
  • Nitration:

    FHNO3Target Compound\text{F} \xrightarrow{\text{HNO}_3} \text{Target Compound}

Advantages:

  • High regiocontrol (≥90% selectivity for 1,3,5-trisubstituted pyrazoles).

  • Compatibility with electron-deficient alkenes.

Table 2. Cycloaddition-Nitration Protocol

SubstrateOxidantNitration ConditionsYield (%)Reference
Cyclopropane-alkeneMnO₂HNO₃/AcOH, 0°C65

Functionalization of Pre-Formed Pyrazole Cores

Sequential Difluoromethylation and Nitration

Starting from 5-cyclopropyl-1H-pyrazole, difluoromethylation is achieved via radical or nucleophilic pathways, followed by nitration.

Difluoromethylation Methods:

  • Radical Pathway: CF₂H radicals generated from CF₂HCl/Zn.

  • Nucleophilic Substitution: CF₂H− introduction using Cs₂CO₃ in DMF.

Nitration:

  • Mixed acid (HNO₃/H₂SO₄) at 0–5°C prevents ring decomposition.

Table 3. Post-Functionalization Yields

Pyrazole DerivativeDifluoromethylation MethodNitration Yield (%)Total Yield (%)Reference
5-Cyclopropyl-1H-pyrazoleCF₂HCl/Zn, AIBN7055
5-Cyclopropyl-1H-pyrazoleCs₂CO₃/CF₂HI7560

Direct Fluorination and Cyclopropanation

Fluorination of Cyclopropyl-Pyrazole Intermediates

A patent-described method involves fluorinating 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde using elemental fluorine (F₂) in HF-resistant reactors. Cyclopropanation precedes fluorination to avoid side reactions.

Reaction Scheme:

Pyrazole Aldehyde (G)F2/HFDifluoromethyl Derivative (H)CyclopropanationTarget Compound\text{Pyrazole Aldehyde (G)} \xrightarrow{\text{F}_2/\text{HF}} \text{Difluoromethyl Derivative (H)} \xrightarrow{\text{Cyclopropanation}} \text{Target Compound}

Critical Parameters:

  • Temperature: −10°C to 25°C to suppress over-fluorination.

  • Solvent: Dichloromethane or perfluorocarbons.

Table 4. Fluorination-Cyclopropanation Results

Starting AldehydeFluorination Time (h)Cyclopropanation AgentYield (%)Reference
3-Nitro-4-aldehyde6Cyclopropane/Bpin58

Comparative Analysis of Methods

Table 5. Advantages and Limitations of Each Route

MethodAdvantagesLimitationsScale Suitability
Knorr SynthesisHigh regioselectivity, simple stepsLimited diketone availabilityLab-scale
Dipolar CycloadditionModular, tolerates diverse groupsRequires toxic nitrile iminesPilot-scale
Post-FunctionalizationFlexible for late-stage modificationLow yields in multi-step sequencesLab-scale
Direct FluorinationIndustrial feasibilitySpecialized equipment requiredIndustrial

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group at position 3 is highly reactive under reducing conditions:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol at 50–80°C reduces the nitro group to an amine, forming 5-cyclopropyl-1-(difluoromethyl)-3-amino-1H-pyrazole . This product serves as an intermediate for further functionalization (e.g., acylation, sulfonation) .

  • Lithium Aluminum Hydride (LiAlH4) : Selective reduction to the amine occurs in anhydrous THF at 0–25°C, with yields exceeding 85% .

Key Data :

Reducing AgentConditionsYieldProduct
H₂/Pd/C50°C, EtOH78%3-Amino derivative
LiAlH₄0°C, THF92%3-Amino derivative

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the pyrazole ring, directing incoming electrophiles to the less-substituted positions (C4 and C5):

  • Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces a second nitro group at C5, yielding 5-cyclopropyl-1-(difluoromethyl)-3,5-dinitro-1H-pyrazole .

  • Halogenation : Reaction with Cl₂ or Br₂ in acetic acid selectively substitutes C4, forming 4-halo derivatives .

Regioselectivity Trends :

ElectrophilePositionNotes
NO₂⁺C5Meta to nitro group
Cl⁺/Br⁺C4Ortho to difluoromethyl

Nucleophilic Displacement

The difluoromethyl group participates in nucleophilic substitutions under basic conditions:

  • Hydrolysis : Treatment with NaOH (10% aq.) at 80°C replaces difluoromethyl with a hydroxyl group, forming 5-cyclopropyl-3-nitro-1H-pyrazol-1-ol .

  • Amination : Reaction with NH₃ in DMF at 120°C yields 5-cyclopropyl-1-(aminomethyl)-3-nitro-1H-pyrazole .

Cycloaddition Reactions

The nitro group facilitates [3+2] cycloadditions with dipolarophiles:

  • With Alkenes : Silver-catalyzed reactions with ethyl diazoacetate generate pyrazoline intermediates, which oxidize to fused pyrazole derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .

  • With Alkynes : Copper triflate-mediated reactions with terminal alkynes produce regioselective 1,3,5-trisubstituted pyrazoles .

Example Reaction :

Target Compound+HC≡C-CO₂EtAg2O, TMEDAPyrazolo[1,5-a]pyrimidine(82% yield)\cite4\text{Target Compound} + \text{HC≡C-CO₂Et} \xrightarrow{\text{Ag}_2\text{O, TMEDA}} \text{Pyrazolo[1,5-a]pyrimidine} \quad (82\% \text{ yield}) \cite{4}

Functionalization via Alkylation/Acylation

The NH group at position 1 undergoes alkylation or acylation:

  • Alkylation : Using LDA and alkyl halides in THF substitutes the NH with groups like methyl or benzyl .

  • Acylation : Acetic anhydride/pyridine introduces acetyl groups, enhancing lipophilicity for pharmacological studies .

Comparative Reactivity :

ReagentProductYield
CH₃I1-Methyl derivative88%
Ac₂O1-Acetyl derivative75%

Oxidative Ring-Opening

The cyclopropyl ring undergoes oxidation under harsh conditions:

  • With KMnO₄ : In acidic media, the cyclopropyl group oxidizes to a carboxylic acid, forming 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid .

  • With Ozone : Ozonolysis cleaves the cyclopropane ring, yielding a diketone intermediate .

Biological Activity Correlation

Modifications impact pharmacological properties:

  • Antimicrobial Activity : 3-Amino derivatives show MIC values of 12.5 µg/mL against S. aureus and E. coli .

  • Anticancer Potential : 4-Bromo derivatives inhibit A549 lung cancer cells (IC₅₀ = 5.94 µM) .

Aplicaciones Científicas De Investigación

Synthesis of 5-Cyclopropyl-1-(difluoromethyl)-3-nitro-1H-pyrazole

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring through cyclization reactions. Various synthetic strategies have been reported, emphasizing regioselectivity and yield optimization. For instance, one method involves the reaction of cyclopropyl ketones with hydrazines under acidic conditions to form the pyrazole structure .

Anti-inflammatory Activity

One of the most significant applications of this compound is its anti-inflammatory potential. Studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This selectivity suggests that such compounds may offer therapeutic benefits similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Research indicates that pyrazole derivatives can inhibit bacterial growth and possess antifungal properties. For instance, compounds with similar structures have shown efficacy against strains like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study: Anti-inflammatory Efficacy

A study investigating a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of COX-2 activity in vitro. The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .

Case Study: Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial and fungal strains. The results indicated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Efficacy Reference
Anti-inflammatorySignificant COX-2 inhibition
AntimicrobialBroad-spectrum activity against pathogens
AnticancerInduces apoptosis in cancer cell lines

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Analog 1: 5-Cyclopropyl-2-(4-(2,4-Difluorophenoxy)-3-Isopropoxy-5-Methyl-1H-Pyrazol-1-yl)Pyridine (8o)
  • Key Differences: Replaces the 1-difluoromethyl and 3-nitro groups with a 4-(2,4-difluorophenoxy) substituent and a pyridine ring.
  • The nitro group’s absence may lower electrophilicity, affecting reactivity in biological systems [1].
Analog 2: BAY-320 (Bub1 Inhibitor)
  • Structure : 2-[5-Cyclopropyl-1-(4-Ethoxy-2,6-Difluorobenzyl)-4-Methyl-1H-Pyrazol-3-yl]-5-Methoxy-N-(Pyridin-4-yl)Pyrimidin-4-Amine.
  • Key Differences : Incorporates a benzyl ether and pyrimidine-amine scaffold instead of nitro and difluoromethyl groups.
  • Impact : The benzyl group enhances hydrophobic interactions with protein targets, while the methoxy and amine groups improve solubility. The target compound’s nitro group may confer stronger electron-withdrawing effects, altering binding affinity [2], [4].
Analog 3: 5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole
  • Key Differences : Replaces the pyrazole’s nitro group with an oxadiazole ring bearing a trifluoromethylphenyl group.
  • The trifluoromethyl group increases lipophilicity relative to the difluoromethyl group, which may affect pharmacokinetics [3].

Physicochemical Properties

Property Target Compound Analog 1 (8o) BAY-320 Oxadiazole Analog
Molecular Weight ~215.1 (estimated) ~439.4 [1] ~522.5 [2] ~337.3 [3]
Fluorine Atoms 2 (difluoromethyl) 2 (difluorophenoxy) 4 (benzyl + pyrimidine) 3 (trifluoromethyl)
Key Functional Groups Nitro, difluoromethyl, cyclopropyl Phenoxy, isopropoxy Benzyl, methoxy, amine Oxadiazole, trifluoromethyl
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing Moderate electron-donating Mixed (oxadiazole + CF3)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.